molecular formula C11H16O3 B7865978 4-(5-Hydroxypentyloxy)phenol

4-(5-Hydroxypentyloxy)phenol

Cat. No. B7865978
M. Wt: 196.24 g/mol
InChI Key: UVKAOWGONVXXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Hydroxypentyloxy)phenol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Construction of a Novel Phenol Synthetic Pathway in Escherichia coli

    A study by Miao et al. (2015) described the creation of a novel phenol synthetic pathway in E. coli, demonstrating the potential for microbial production of phenol derivatives for industrial applications (Miao et al., 2015).

  • Antioxidant and Radical Scavenging Activity of Phenolic Derivatives

    Dinis, Maderia, and Almeida (1994) investigated the antioxidant properties of phenolic compounds, highlighting their potential in mitigating oxidative stress and their application in health-related fields (Dinis, Maderia, & Almeida, 1994).

  • Research on Phenolic Compounds in Plants

    Boudet (2007) provided an overview of the various functions and applications of phenolic compounds in plants, indicating their significance in plant physiology and potential uses in agriculture and food industries (Boudet, 2007).

  • Enzymatic Hydroxylation of Phenolic Esters

    Schoch et al. (2001) explored the enzymatic processes involved in the hydroxylation of phenolic esters, providing insights into the metabolic pathways and potential applications in bioengineering (Schoch et al., 2001).

  • Pharmacological Review of Chlorogenic Acid (CGA)

    Naveed et al. (2018) conducted a review on CGA, a phenolic acid, discussing its wide range of biological and pharmacological effects, suggesting its potential in treating various health disorders (Naveed et al., 2018).

  • Metabolism of Phenolic Antioxidants

    Astill, Fassett, and Roudabush (1959) studied the metabolism of phenolic antioxidants, providing valuable information for their use in food and pharmaceutical industries (Astill, Fassett, & Roudabush, 1959).

  • Synthesis of Endocrine-Disrupting Nonylphenol Isomers

    Boehme et al. (2010) synthesized various nonylphenol isomers, demonstrating the importance of structural variations in phenolic compounds for biological and environmental studies (Boehme et al., 2010).

  • Nanoparticles Containing Polyphenols

    Guo et al. (2021) discussed the synthesis and properties of polyphenol-containing nanoparticles, highlighting their potential in biomedical applications, such as drug delivery and therapeutics (Guo et al., 2021).

properties

IUPAC Name

4-(5-hydroxypentoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-8-2-1-3-9-14-11-6-4-10(13)5-7-11/h4-7,12-13H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKAOWGONVXXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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